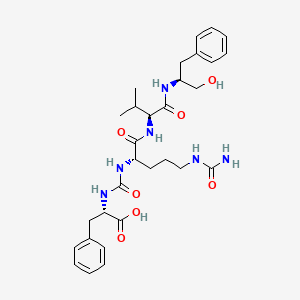
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Common reagents used in the synthesis include amino acids, carboxylic acids, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is studied for its potential role in cellular processes and interactions. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valinamide: A simpler analog with fewer functional groups.
Ornithyl derivatives: Compounds with similar core structures but different functional groups.
Phenylethyl derivatives: Compounds with similar aromatic side chains.
Uniqueness
Valinamide, N5-(aminocarbonyl)-N2-(((1-carboxy-2-phenylethyl)amino)carbonyl)ornithyl-N-(1-(hydroxymethyl)-2-phenylethyl)- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
194652-99-8 |
|---|---|
Molekularformel |
C30H42N6O7 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-5-(carbamoylamino)-1-[[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C30H42N6O7/c1-19(2)25(27(39)33-22(18-37)16-20-10-5-3-6-11-20)36-26(38)23(14-9-15-32-29(31)42)34-30(43)35-24(28(40)41)17-21-12-7-4-8-13-21/h3-8,10-13,19,22-25,37H,9,14-18H2,1-2H3,(H,33,39)(H,36,38)(H,40,41)(H3,31,32,42)(H2,34,35,43)/t22-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
BZOHEWCIIYHBQN-QORCZRPOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CO)NC(=O)[C@H](CCCNC(=O)N)NC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)CO)NC(=O)C(CCCNC(=O)N)NC(=O)NC(CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


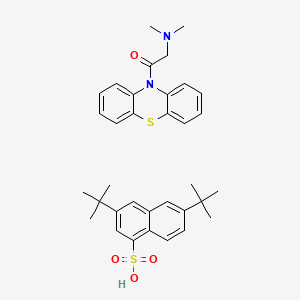
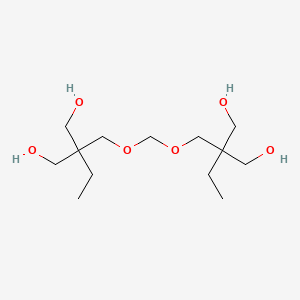
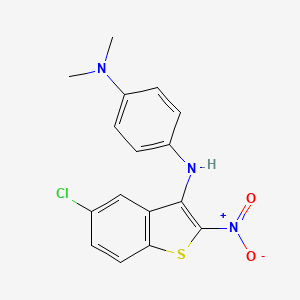


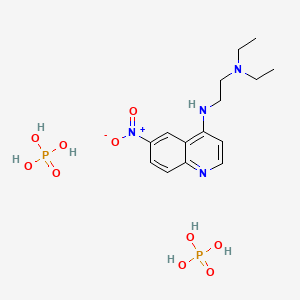
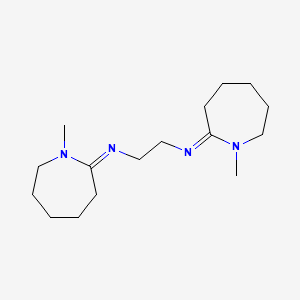

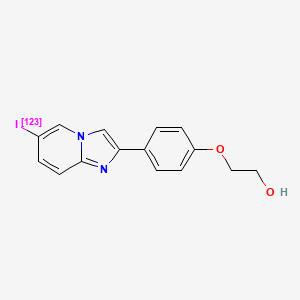
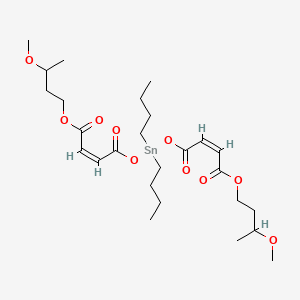
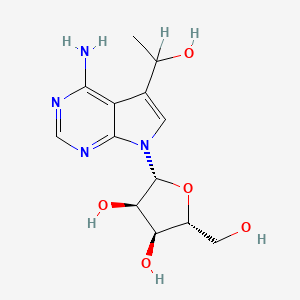

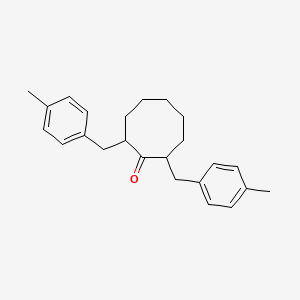
![2-methylpropyl 3-[[4-methyl-1-oxo-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentan-2-yl]carbamoyl]oxirane-2-carboxylate;sulfuric acid](/img/structure/B12728502.png)
